N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structures of the related compounds I found vary. For example, one has a molecular formula of C20H28N2O4S and a molecular weight of 392.51, while another has a molecular formula of C20H33N3O4S and a molecular weight of 411.56.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific molecular structures .Scientific Research Applications
Glycine Transporter Type-2 Inhibitors
Phenoxymethylbenzamide derivatives have been identified as a novel class of glycine transporter type-2 (GlyT-2) inhibitors, with significant inhibitory activity and potential anti-allodynia effects in mouse models of neuropathic pain (Takahashi et al., 2014).
Impurities in Repaglinide
A study on Repaglinide, an anti-diabetic drug, identified and characterized seven novel impurities, which were isolated and synthesized to understand their chemical structures and potential impacts on drug quality (Kancherla et al., 2018).
Dopamine D3 Receptor Ligands
Research into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has explored their potential as potent and selective dopamine D(3) receptor ligands, which could have implications for the development of treatments for disorders related to dopamine system dysfunction (Leopoldo et al., 2002).
If Channel Inhibitor Metabolites
A novel If channel inhibitor, YM758, has been studied for its metabolites in human urine, plasma, and feces, providing insights into the drug's metabolism and the role of transporter-mediated renal and hepatic excretion (Umehara et al., 2009).
Mechanism of Action
The mechanism of action of these compounds is not specified in the sources I found.
properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-16(2)27-22-7-5-20(6-8-22)23(26)24-14-19-9-11-25(12-10-19)15-21-13-17(3)28-18(21)4/h5-8,13,16,19H,9-12,14-15H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZBUCMHPQQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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